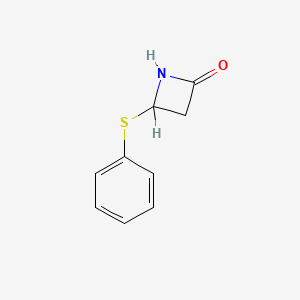

4-(Phenylsulfanyl)azetidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-phenylsulfanylazetidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c11-8-6-9(10-8)12-7-4-2-1-3-5-7/h1-5,9H,6H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQVDSMUMVVBIQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC1=O)SC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50901179 | |

| Record name | NoName_257 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50901179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31898-69-8 | |

| Record name | 4-Phenylthio-2-azetidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31898-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Azetidinone, 4-(phenylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031898698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Reactivity and Chemical Transformations of 4 Phenylsulfanyl Azetidin 2 One Scaffolds

Ring-Opening Reactions of Azetidin-2-ones

The high ring strain of the azetidin-2-one (B1220530) system makes it susceptible to cleavage under various conditions, providing pathways to linear amino acid derivatives. This reactivity is a cornerstone of the biological action of β-lactam antibiotics and a useful tool in synthetic chemistry.

The most common reaction of the β-lactam ring is nucleophilic acyl substitution at the carbonyl carbon (C2). The attack of a nucleophile on the electrophilic carbonyl carbon leads to the formation of a tetrahedral intermediate, which then collapses, cleaving the C2-N1 amide bond and opening the ring. This process is thermodynamically driven by the release of ring strain. youtube.comkhanacademy.org

A wide range of nucleophiles can initiate this ring-opening. Strong nucleophiles such as amines, alkoxides, and thiolates readily open the β-lactam ring. For instance, the reaction with amines or ammonia (B1221849) yields β-amino amides. This reactivity is famously exploited by bacterial β-lactamase enzymes, which use a serine residue as a nucleophile to attack and hydrolyze the β-lactam ring of antibiotics like penicillin, rendering them inactive. nih.gov This enzymatic hydrolysis proceeds through an acyl-enzyme intermediate which is subsequently hydrolyzed, regenerating the enzyme. nih.gov Similarly, computational studies have explored the ring-opening of N-substituted azetidin-2-ones by molybdenum hydroxo-carbonyl complexes, which could be useful for synthesizing β-amino acids under mild conditions. nih.gov

The regioselectivity of the attack is generally high for the carbonyl carbon due to its pronounced electrophilicity. Studies on the ring-opening of activated azetidinium ions have shown that nucleophilic attack occurs in a stereoselective and regioselective manner to produce functionalized linear amines. nih.gov

| Azetidin-2-one Derivative | Nucleophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Generic β-Lactam | Serine residue (in β-lactamase) | Enzymatic | Hydrolyzed, inactive antibiotic | nih.gov |

| Azetidinium Salt | Halide ions (e.g., F⁻, Cl⁻) | Mild, physiological conditions | γ-Haloamines | nih.govresearchgate.net |

| N-Sulfonate Azetidin-2-one | Molybdenum Hydroxo Complex | Computational Study | β-Amino Acid Derivative | nih.gov |

| Generic β-Lactam (Penicillins) | Transpeptidase Enzyme | Bacterial Cell Wall Synthesis | Covalent Acyl-Enzyme Complex (Inhibition) | nih.gov |

In acidic media, the azetidin-2-one ring can be opened through acid-catalyzed hydrolysis or other acid-mediated pathways. The reaction is initiated by the protonation of either the carbonyl oxygen or the amide nitrogen. Protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles, such as water. acs.org This leads to the formation of a β-amino acid.

Alternatively, protonation of the amide nitrogen can weaken the N1-C4 bond, facilitating a different ring-opening pathway. For example, studies have shown that 4-aryl-azetidin-2-ones undergo ring-opening with strong acids like triflic acid to yield cinnamamides. rsc.org Theoretical studies have also been conducted to understand the mechanisms of both acidic and neutral hydrolysis of β-lactams. benthamdirect.com

| Substrate | Acid/Reagent | Solvent | Product | Reference |

|---|---|---|---|---|

| 4-Aryl-azetidin-2-one | Triflic Acid (CF₃SO₃H) | - | Cinnamamide | rsc.org |

| Generic β-Lactam | H₃O⁺ | Aqueous | β-Amino Acid | acs.orgbenthamdirect.com |

The high reactivity of the azetidin-2-one ring is fundamentally due to its significant ring strain. The geometry of the four-membered ring forces the bond angles to deviate significantly from their ideal values. For an sp³-hybridized carbon, the ideal bond angle is approximately 109.5°, while for an sp²-hybridized carbonyl carbon, it is around 120°. youtube.com In a nearly planar four-membered ring, these angles are compressed to about 90°. youtube.comkhanacademy.org

This deviation creates substantial angle strain and torsional strain. The ring strain for azetidine (B1206935) is estimated to be around 25.4 kcal/mol, which is intermediate between the more strained aziridines (27.7 kcal/mol) and the much less strained pyrrolidines (5.4 kcal/mol). rsc.org In azetidin-2-ones, the strain is further exacerbated because the planarity required for optimal amide resonance stabilization is difficult to achieve, making the amide bond weaker and more reactive than in acyclic amides. frontiersin.org The release of this stored energy provides a powerful thermodynamic driving force for reactions that lead to the opening of the ring. rsc.orgrsc.org This inherent strain is the key factor behind the susceptibility of the β-lactam ring to cleavage by both chemical reagents and enzymes. youtube.combenthamdirect.com

Functionalization and Derivatization Strategies

Beyond ring-opening, the 4-(phenylsulfanyl)azetidin-2-one scaffold can be modified at several positions to generate a diverse library of compounds. These derivatizations can fine-tune the molecule's chemical and biological properties.

The phenylsulfanyl group at the C4 position offers a handle for further functionalization. The sulfur atom can be readily oxidized to introduce new functional groups. Standard oxidation conditions can convert the sulfide (B99878) into the corresponding sulfoxide (B87167) and, upon further oxidation, into the sulfone.

These transformations from sulfide to sulfoxide and sulfone significantly alter the electronic and steric properties of the substituent. The sulfoxide introduces a chiral center at the sulfur atom, while the sulfone group is a strong electron-withdrawing group. Such modifications can have a profound impact on the molecule's reactivity and biological interactions. For example, the conversion of a sulfoxide to a sulfone has been explored as a prodrug strategy in other contexts, where the sulfone is the more active metabolite. nih.gov

The azetidin-2-one core can be functionalized at the N1 and C3 positions to introduce a wide array of substituents. nih.gov

N1-Functionalization: The nitrogen atom of the azetidin-2-one ring can be deprotonated with a suitable base and subsequently alkylated, acylated, or arylated using various electrophiles. This is a common strategy to introduce diversity and modulate the properties of β-lactam compounds. Many synthetic methods for azetidin-2-ones start with an imine, where the substituent on the imine nitrogen becomes the N1-substituent of the final product. mdpi.comnih.govresearchgate.net

C3-Functionalization: The C3 position, being alpha to the carbonyl group, is acidic and can be deprotonated to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of alkyl, halogen, or other functional groups. For instance, the reaction of imines with chloroacetyl chloride is a well-established method for forming the azetidin-2-one ring, resulting in a chlorine atom at the C3 position, which can be further substituted. researchgate.net The Kinugasa reaction, involving a nitrone and a terminal alkyne, is another powerful method for synthesizing C3- and N1-substituted azetidin-2-ones. mdpi.com

The versatility in substituting the azetidin-2-one ring has led to the synthesis of numerous derivatives with a wide range of biological activities, including antibacterial, anticancer, and antiviral properties. nih.govmdpi.combepls.com

| Position | Reaction Type | Reagents | Introduced Substituent | Reference |

|---|---|---|---|---|

| N1 | Alkylation/Arylation | Reaction of imine with ketene (B1206846) (Staudinger synthesis) | Various alkyl and aryl groups | nih.govmdpi.com |

| N1 | Acylation | Acyl chlorides | Acyl groups | nih.gov |

| C3 | Cycloaddition | Chloroacetyl chloride and imine | Chloro | mdpi.comresearchgate.net |

| C3 | Kinugasa Reaction | Aryl alkynes | Aryl groups | mdpi.com |

| C3 | Enolate Alkylation | Base, Alkyl halide | Alkyl groups | nih.gov |

Halogenation Reactions on Azetidin-2-one Systems

Halogenation of the azetidin-2-one ring can occur at different positions, primarily at the C3-carbon or the N1-nitrogen, depending on the substrate and the reagents used.

C3-Halogenation: The carbon atom alpha to the carbonyl group (C3) is a key site for functionalization. While specific studies on the direct halogenation of this compound are not extensively documented, the halogenation of structurally related β-lactams provides significant insight. For instance, the halogenation of 4-phenyl-3-(phenylsulfonyl)-2-azetidinones has been achieved using N-halosuccinimides (NCS, NBS, NIS). nih.gov This reaction is highly dependent on the reaction conditions, which can be manipulated to favor either kinetic or thermodynamic products, yielding different diastereomers of the 3-halo-azetidin-2-one. This suggests that the C3 position of this compound could likely be halogenated under similar electrophilic conditions.

N-Halogenation: Halogenation can also be directed to the nitrogen atom of the β-lactam ring. The synthesis of N-halo-azetidinones, such as N-bromo and N-iodo derivatives, can be accomplished by treating the N-unsubstituted β-lactam with reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). cnr.it These N-halo compounds are reactive intermediates; for example, N-bromo-azetidinones can be used in subsequent radical reactions. cnr.it The stability of these N-halo derivatives can vary, with N-iodo-β-lactams noted to be somewhat unstable. cnr.it

The table below summarizes common halogenation reagents and the targeted position on the azetidin-2-one ring.

| Reagent | Targeted Position | Product Type | Notes |

| N-Chlorosuccinimide (NCS) | C3 | 3-Chloro-azetidin-2-one | Reaction outcome can be stereo-controlled (kinetic vs. thermodynamic). nih.gov |

| N-Bromosuccinimide (NBS) | C3 or N1 | 3-Bromo- or N-Bromo-azetidin-2-one | Site of reaction depends on substrate and conditions. nih.govcnr.it |

| N-Iodosuccinimide (NIS) | C3 or N1 | 3-Iodo- or N-Iodo-azetidin-2-one | N-Iodo derivatives can be unstable. nih.govcnr.it |

Transformations Involving the β-Lactam Carbonyl

The carbonyl group of the β-lactam is a central feature of its reactivity, though its reactivity is somewhat attenuated due to amide resonance. Nevertheless, it can undergo several important transformations, most notably reduction.

Reduction of Azetidin-2-ones to Azetidines

The reduction of the amide carbonyl group in azetidin-2-ones to a methylene (B1212753) group is a fundamental method for the synthesis of the corresponding azetidine ring system. acs.org This transformation is typically accomplished using powerful hydride-donating reagents.

Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this reduction. numberanalytics.comadichemistry.com The reaction is generally carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.com A key advantage of this method is that the stereochemistry of the substituents on the β-lactam ring is typically retained during the reduction process. acs.org Therefore, reduction of a specific diastereomer of this compound with LiAlH₄ would be expected to yield the corresponding diastereomer of 4-(phenylsulfanyl)azetidine.

Other reducing agents, such as diborane (B8814927) and alanes, have also been employed for the reduction of β-lactams. acs.org However, LiAlH₄ remains the most widely used due to its high reactivity and efficiency in reducing the amide functionality. numberanalytics.comwizeprep.com

The general transformation is depicted below:

Figure 1: General scheme for the reduction of an azetidin-2-one to an azetidine.

Other Carbonyl Group Transformations

Beyond reduction, the carbonyl group can be involved in other transformations, such as conversion to a thiocarbonyl or cleavage of the ring through hydrolysis.

Thionation: The conversion of the carbonyl group of a lactam to a thiocarbonyl (thione) group is a well-established reaction. This is most effectively achieved using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). organic-chemistry.orgnih.gov This reagent serves as a mild and efficient thionating agent for amides and lactams. organic-chemistry.orgwikipedia.org The reaction proceeds through a thiaoxaphosphetane intermediate, with the formation of a stable P=O bond as the driving force. organic-chemistry.org Applying this to this compound would yield the corresponding 4-(phenylsulfanyl)azetidine-2-thione.

Hydrolysis: Under certain conditions (e.g., strong acid or base), the amide bond of the β-lactam ring can be cleaved by hydrolysis. This reaction leads to the opening of the four-membered ring to produce the corresponding β-amino acid. walshmedicalmedia.com The strain of the four-membered ring makes β-lactams more susceptible to hydrolysis than their acyclic amide counterparts. The specific products and ease of hydrolysis can be influenced by the substituents on the ring.

The table below outlines these transformations of the β-lactam carbonyl.

| Transformation | Reagent/Condition | Product |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Azetidine |

| Thionation | Lawesson's Reagent | Azetidine-2-thione |

| Hydrolysis | Acid or Base | β-Amino Acid (Ring-opened) |

Spectroscopic and Structural Elucidation of 4 Phenylsulfanyl Azetidin 2 One and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopy is the primary toolset for elucidating the molecular framework of organic compounds. By probing the interactions of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the connectivity of atoms and the nature of the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR experiments are essential for a complete assignment of 4-(phenylsulfanyl)azetidin-2-one.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would exhibit characteristic signals for the protons on the azetidinone ring and the phenyl group. The protons on the four-membered ring (at C3 and C4) form a complex splitting pattern due to their diastereotopic nature and coupling to each other. The N-H proton of the lactam typically appears as a broad singlet. The aromatic protons of the phenyl group usually appear in the downfield region of the spectrum.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and their chemical environment. A key signal in the spectrum of this compound would be the carbonyl carbon of the β-lactam ring, which is expected to appear significantly downfield, typically in the range of 160-175 ppm. The carbons of the phenyl ring would produce signals in the aromatic region (approx. 110-140 ppm), while the sp³ carbons of the azetidinone ring would be found in the upfield region. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Expected NMR Data for this compound

| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |

| β-Lactam C=O | - | 165 - 175 |

| Aromatic C-S | - | 130 - 140 |

| Aromatic C-H | 7.20 - 7.60 (multiplet) | 125 - 135 |

| C4-H (Azetidinone) | 4.80 - 5.20 (multiplet) | 50 - 60 |

| C3-H₂ (Azetidinone) | 2.90 - 3.50 (multiplet) | 40 - 50 |

| N-H (Lactam) | 7.50 - 8.50 (broad singlet) | - |

Note: The exact chemical shifts and coupling constants are dependent on the solvent and experimental conditions. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) would be used to definitively correlate proton and carbon signals and confirm the final structural assignment.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the β-lactam carbonyl (C=O) group. This band is typically found at a higher frequency (1730-1790 cm⁻¹) compared to acyclic amides, a direct consequence of the ring strain in the four-membered lactam. Other key absorptions would include the N-H stretch of the amide, C-H stretches for the aromatic and aliphatic portions of the molecule, and vibrations corresponding to the phenyl ring and the C-S bond.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Amide N-H | Stretch | 3200 - 3300 | Medium, Broad |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| β-Lactam C=O | Stretch | 1730 - 1790 | Strong, Sharp |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| C-N | Stretch | 1200 - 1350 | Medium |

| C-S | Stretch | 600 - 800 | Weak |

Note: The precise wavenumbers can be influenced by the physical state of the sample (e.g., solid KBr pellet vs. thin film).

Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₁NOS), high-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion [M]⁺, confirming its molecular formula. The expected monoisotopic mass is approximately 193.056 g/mol .

The fragmentation pattern observed in the mass spectrum gives valuable structural clues. A characteristic fragmentation pathway for β-lactams involves the cleavage of the four-membered ring. For this compound, this could lead to the formation of ions corresponding to thio-substituted ketenes or imines, which can be diagnostic for this class of compounds.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur) in a pure sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's empirical formula, and by extension, its molecular formula when combined with mass spectrometry data.

Calculated Elemental Composition for C₁₀H₁₁NOS

| Element | Symbol | Atomic Weight | Calculated % |

| Carbon | C | 12.011 | 62.15 |

| Hydrogen | H | 1.008 | 5.74 |

| Nitrogen | N | 14.007 | 7.25 |

| Oxygen | O | 15.999 | 8.28 |

| Sulfur | S | 32.06 | 16.59 |

An experimental result from an elemental analyzer that matches these calculated values within an acceptable margin of error (typically ±0.4%) would validate the proposed formula.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for the isolation of the target compound from a reaction mixture and for the assessment of its purity.

Thin-Layer Chromatography (TLC): TLC is used for rapid monitoring of reaction progress and for determining the appropriate solvent system for column chromatography. A purified sample of this compound should appear as a single spot on a TLC plate when visualized under UV light or with an appropriate staining agent.

Column Chromatography: For purification on a preparative scale, column chromatography is the standard method. The crude product is loaded onto a stationary phase, typically silica (B1680970) gel, and a solvent system (eluent), often a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate, is passed through the column. The components of the mixture separate based on their differing affinities for the stationary and mobile phases, allowing for the isolation of the pure this compound. The purity of the collected fractions is then typically verified by TLC.

Computational Chemistry and Theoretical Studies on 4 Phenylsulfanyl Azetidin 2 One and Analogues

Density Functional Theory (DFT) Investigations

DFT calculations have been instrumental in elucidating various aspects of the chemistry of 4-thio-substituted β-lactams. These computational methods allow for the investigation of reaction pathways, the stability of different molecular arrangements, and the electronic characteristics that govern reactivity.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are frequently used to map out the energy landscapes of chemical reactions, helping to identify the most likely mechanism. For the synthesis of β-lactams, such as 4-(phenylsulfanyl)azetidin-2-one, several reaction pathways can be computationally explored.

One common method for β-lactam synthesis is the Staudinger [2+2] cycloaddition of a ketene (B1206846) and an imine. nih.gov Theoretical studies on this reaction have investigated the energy profiles for the formation of both cis and trans isomers. nih.gov These calculations can determine whether the reaction proceeds through a concerted or a stepwise mechanism and can identify the structures of the transition states involved. For instance, in the presence of a Lewis acid catalyst like BF₃, theoretical results have suggested that the reaction may proceed more favorably when the catalyst is coordinated to the ketene. nih.gov

In the context of enzymatic synthesis, DFT has been used to understand the regioselectivity of C-H amidation reactions catalyzed by engineered myoglobin (B1173299) variants to form β-lactams. nih.govresearchgate.net By calculating the energy barriers for different potential hydrogen abstraction steps, researchers can predict which product is more likely to form. nih.gov For example, computational studies have elucidated the nature of the C-H amination and the steps that determine the enantioselectivity of these biocatalytic transformations. researchgate.net

Conformational Analysis and Energetics

The three-dimensional structure of a molecule is crucial to its properties and reactivity. Conformational analysis using DFT helps to identify the most stable arrangements of atoms in a molecule. For analogues of this compound, such as 4'-substituted 2-(phenylselanyl)-2-(ethylsulfanyl)-acetophenones, DFT calculations have been used to determine the relative stabilities of different conformers. nih.gov

These studies indicate that the stability of conformers often depends on a delicate balance between electrostatic interactions (repulsions between partially charged atoms) and orbital interactions (delocalization of electrons). nih.gov For example, strong electrostatic repulsion between negatively charged oxygen and sulfur atoms can destabilize certain conformations. nih.gov The influence of solvents on conformational preferences can also be modeled using methods like the polarisable continuum model (PCM), providing a more realistic picture of the molecule's behavior in solution. nih.govresearchgate.net

Theoretical conformational analysis has also been a key component in understanding the binding of β-lactam antibiotics to their target enzymes. nih.gov By understanding the preferred conformations of these molecules, researchers can gain insights into their biological activity.

Electronic Structure Analysis (HOMO-LUMO Energies, Charge Transfer)

The electronic structure of a molecule dictates its chemical reactivity. DFT calculations provide valuable information about the distribution of electrons within a molecule and its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energies of the HOMO and LUMO orbitals and the gap between them are important descriptors of a molecule's reactivity. nih.gov A small HOMO-LUMO gap generally indicates a molecule that is more chemically reactive. nih.govnih.gov For various heterocyclic compounds, including those with structures analogous to the title compound, DFT has been used to calculate these energies. nih.govaimspress.com This analysis helps to understand the charge transfer that occurs within the molecule. nih.gov

Molecular Electrostatic Potential (MEP) maps, which are also derived from DFT calculations, visualize the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.govaimspress.com This information is critical for predicting how a molecule will interact with other reagents. For instance, in N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, the MEP map helps to identify the most probable sites for electrophilic and nucleophilic attack. nih.gov

Natural Bond Orbital (NBO) analysis is another technique used in conjunction with DFT to study charge delocalization and the stability arising from hyperconjugative interactions. researchgate.netresearchgate.net

Molecular Modeling and Docking Studies (In Silico Evaluation)

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein or enzyme. nih.gov This in silico evaluation is a cornerstone of modern drug discovery and helps to rationalize the biological activity of compounds.

For β-lactam-containing molecules, docking studies are often performed to understand their interactions with bacterial enzymes like metallo-β-lactamases (MBLs) or transpeptidases. nih.govnih.gov These enzymes are often responsible for antibiotic resistance. Docking simulations can predict the binding mode of an inhibitor within the active site of the enzyme and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. nih.govmdpi.com

For example, in the study of novel PEGA-nucleosides as potential inhibitors for class B1 MBLs, molecular dynamics simulations were used to screen possible candidates. nih.gov These studies revealed that the most promising analogue showed superior binding and high specificity to the zinc ions in the enzyme's active site. nih.gov Similarly, docking studies of N-thio-β-lactams with L,D-transpeptidase-2 from Mycobacterium tuberculosis revealed an unconventional mode of action where the thio-residue is transferred to the active-site cysteine of the enzyme, leading to its inactivation. nih.gov

The results from docking studies can guide the design of new, more potent inhibitors. By understanding the structure-activity relationship (SAR), chemists can modify the structure of the lead compound to improve its binding affinity and, consequently, its biological efficacy. nih.govmdpi.com

Prediction of Reactivity and Selectivity in Synthetic Pathways

Computational chemistry, and DFT in particular, can be a predictive tool for the outcome of chemical reactions. By calculating the activation energies for different possible reaction pathways, chemists can predict which products are likely to form and in what ratios (selectivity). rsc.org

In the synthesis of β-lactams, predicting the stereoselectivity (cis vs. trans isomers) is often a key challenge. rsc.org DFT calculations can help to rationalize the observed stereoselectivity by comparing the energies of the transition states leading to the different stereoisomers. rsc.org Factors such as steric hindrance and electrostatic interactions in the transition state are often found to be the determining factors. rsc.org

For instance, in the phosphine-catalyzed [4+2] annulation to form heterocyclic rings, DFT calculations have shown that the diastereoselectivity-determining step can vary depending on the reactants. rsc.org In the synthesis of chiral tertiary alcohols via Cu(I) catalysis, DFT calculations have been used to understand the origin of enantioselectivity, attributing it to non-covalent interactions between the substrate and the chiral ligand. rsc.org

Furthermore, computational studies can predict the regioselectivity of reactions. In the formation of β-lactams via enzymatic C-H amidation, DFT calculations, combined with molecular dynamics simulations, have successfully explained why the reaction favors the formation of the γ-lactam over the δ-lactam by showing a lower energy barrier and a more favorable distance for the key hydrogen abstraction step. nih.gov This predictive power allows for a more rational design of synthetic strategies.

Synthetic Utility of 4 Phenylsulfanyl Azetidin 2 One As a Scaffold in Organic Synthesis and Medicinal Chemistry Research

Building Block for Complex Heterocyclic Systems

The reactivity of the 4-(phenylsulfanyl)azetidin-2-one scaffold allows for its elaboration into a variety of more complex heterocyclic systems. The inherent ring strain of the azetidin-2-one (B1220530) core, coupled with the ability of the phenylsulfanyl group to act as a good leaving group, facilitates a range of chemical transformations.

Synthesis of β-Amino Acids and Derivatives

One of the most important applications of this compound is in the synthesis of β-amino acids and their derivatives. β-Amino acids are crucial components of numerous biologically active molecules, including peptides, and are known to confer unique conformational properties and resistance to enzymatic degradation. The azetidin-2-one ring can be readily hydrolyzed under acidic or basic conditions to afford the corresponding β-amino acid. This approach provides a stereocontrolled route to these valuable compounds, as the stereochemistry of the substituents on the β-lactam ring is often retained in the final product.

Preparation of Peptidomimetics and Unnatural Amino Acids

The development of peptidomimetics, compounds that mimic the structure and function of peptides, is a major focus in medicinal chemistry. nih.gov this compound serves as an excellent starting point for the synthesis of these molecules. By modifying the substituents on the azetidin-2-one ring and subsequently opening the ring, a wide array of unnatural amino acids and peptide-like structures can be accessed. For instance, the nitrogen atom of the lactam can be functionalized, and the phenylsulfanyl group can be replaced with various nucleophiles, leading to diverse side chains. These modifications allow for the fine-tuning of the pharmacological properties of the resulting peptidomimetics.

Ring-Expansion Reactions to Access Larger Heterocycles

The inherent ring strain of the azetidin-2-one ring in this compound makes it susceptible to ring-expansion reactions, providing a pathway to larger and more complex heterocyclic structures. These reactions often involve the cleavage of one of the bonds within the four-membered ring, followed by the incorporation of new atoms to form a larger ring system. The regioselectivity of these ring-opening reactions is often influenced by the substituents on the azetidin-2-one ring. magtech.com.cn This strategy has been employed to synthesize a variety of nitrogen-containing heterocycles, which are prevalent in many natural products and pharmaceuticals.

Scaffold for Pharmacologically Relevant Molecules

The azetidin-2-one core is a well-established pharmacophore, and this compound provides a versatile platform for the development of new therapeutic agents. Its synthetic accessibility and the ease with which it can be functionalized make it an attractive scaffold for drug discovery research.

Development of Novel Molecular Scaffolds for Drug Discovery Research

The structural framework of this compound is a valuable starting point for the creation of novel molecular scaffolds in drug discovery. nih.gov By systematically modifying the substituents at various positions of the azetidin-2-one ring, libraries of diverse compounds can be generated. This approach allows for the exploration of a wide range of chemical space and the identification of new lead compounds with potential therapeutic applications. For example, novel series of 1,3,4-trisubstituted azetidin-2-one derivatives have been synthesized and evaluated for their cytotoxic activity. nih.gov

Synthetic Strategies for Azetidin-2-one Derivatives in Antimicrobial Research

The historical success of β-lactam antibiotics has fueled ongoing research into new azetidin-2-one derivatives with antimicrobial activity. researchgate.netresearchgate.netaip.org The emergence of antibiotic-resistant bacterial strains necessitates the development of novel antibacterial agents. bepls.com Synthetic strategies starting from this compound allow for the introduction of various functional groups aimed at overcoming resistance mechanisms and expanding the spectrum of activity. Researchers have synthesized series of N/C-4 substituted azetidin-2-ones and screened them for antimicrobial activity against various microbes, with some molecules showing potent activity. nih.gov These studies often involve the preparation of Schiff bases followed by cyclization to form the azetidin-2-one ring. nih.govsciencescholar.us

| Compound/Derivative | Target/Application | Key Findings |

| 1,3,4-trisubstituted azetidin-2-one derivatives | Cytotoxic agents | Designed as combretastatin (B1194345) A-4 analogues to inhibit tubulin polymerization. nih.gov |

| N/C-4 substituted azetidin-2-ones | Antimicrobial agents | Several derivatives showed potent activity against Bacillus anthracis, Staphylococcus aureus, and Candida albicans. nih.gov |

| Azetidin-2-one derivatives from Schiff bases | Antibacterial agents | Inhibition zone measurements indicated significant antibacterial impact against E. coli and Staphylococcus aureus. aip.org |

| 1,3,4-oxadiazole/thiadiazole-containing azetidin-2-ones | Anticancer and antimicrobial agents | Some derivatives demonstrated high cytotoxic efficacy and significant antimicrobial potential. nih.gov |

Design of Azetidin-2-one Scaffolds for Modulating Other Biological Pathways (e.g., Cholesterol Absorption)

The versatility of the azetidin-2-one scaffold extends beyond antimicrobial activity to the modulation of other significant biological pathways, a prime example being the inhibition of cholesterol absorption. The discovery of ezetimibe, a potent cholesterol absorption inhibitor featuring a central azetidin-2-one ring, has spurred extensive research into designing new derivatives with similar or improved therapeutic profiles.

The fundamental design strategy for these inhibitors involves the azetidin-2-one core acting as a rigid scaffold to correctly orient various substituents that interact with the target protein, Niemann-Pick C1-Like 1 (NPC1L1), in the small intestine. Research has demonstrated that specific substitutions at the N-1, C-3, and C-4 positions of the β-lactam ring are crucial for activity.

Studies have shown that a variety of 2-azetidinone derivatives can effectively lower total serum cholesterol levels. For instance, a series of derivatives were synthesized and evaluated in hamsters, with several compounds demonstrating significant cholesterol-lowering effects. The design of these compounds often involves attaching different aromatic and aliphatic groups to the core scaffold to optimize binding and efficacy. In one study, it was found that compounds with an amide group in the C-3 sidechain exhibited high cholesterol absorption inhibition activity. Another study synthesized fourteen new 2-azetidinone derivatives, including some enantiomerically pure compounds, which showed comparable effects in lowering total cholesterol levels in rats.

The following table summarizes the cholesterol absorption inhibition activity of selected azetidin-2-one derivatives from a study by Wang et al. The percentage reduction in total cholesterol (TC) demonstrates the potent effect of these scaffolds.

| Compound ID | R1 | R2 | R3 | % TC Reduction |

| 4a | H | 4-F-Ph | 4-F-Ph | 55.4 |

| 4f | H | 4-F-Ph | 2-Thienyl | 54.3 |

| 4i | H | 4-F-Ph | 4-MeO-Ph | 56.6 |

| 4j | H | 4-F-Ph | 4-CF3-Ph | 53.7 |

| Data sourced from Wang et al. (2011). |

This data highlights how modifications to the substituents on the azetidin-2-one ring can fine-tune the biological activity, underscoring its utility as a versatile scaffold for developing cholesterol absorption inhibitors.

Beyond cholesterol modulation, the diphenyl-azetidin-2-one scaffold has been investigated for its ability to inhibit histone deacetylase (HDAC) enzymes, which are important targets in cancer therapy. This demonstrates the broader potential of the azetidin-2-one core in designing modulators for various biological pathways.

Applications in Asymmetric Catalysis

The application of chiral azetidin-2-one derivatives, including those structurally related to this compound, in the field of asymmetric catalysis is an area of growing interest. While direct catalytic applications of this compound itself are not extensively reported, the inherent chirality and conformational rigidity of the β-lactam ring make it an attractive scaffold for the design of chiral ligands and catalysts.

Chiral azetidines and their derivatives have been successfully employed as catalysts or key intermediates in various asymmetric transformations. For example, derivatives of azetidine-2-carboxylic acid have been used as catalysts in the enantioselective borane (B79455) reduction of prochiral ketones. The constrained four-membered ring can create a well-defined chiral environment around a catalytic center, enabling high levels of stereocontrol.

The synthesis of optically active β-lactams is a significant focus, as these compounds serve as crucial building blocks for a multitude of complex chiral molecules. The Staudinger reaction, a [2+2] cycloaddition of a ketene (B1206846) and an imine, is a cornerstone for β-lactam synthesis and has been developed in asymmetric variations using chiral auxiliaries or catalysts to control the stereochemistry of the resulting ring. For instance, chiral imines derived from sugars have been used to achieve high diastereoselectivity in the synthesis of cis-β-lactams.

Furthermore, the development of catalytic, asymmetric methods for β-lactam synthesis, such as the reaction of ketenes with imines using chiral alkaloids as catalysts, showcases the importance of generating these scaffolds enantioselectively. The resulting enantiopure β-lactams, potentially including derivatives with a 4-phenylsulfanyl group, are valuable precursors in asymmetric synthesis. The C-4 position, in particular, allows for the introduction of various substituents that can influence the steric and electronic properties of the molecule, making it a key position for designing new chiral ligands. The synthesis of trans-4-(thiophenyl)pyrazolylyl β-lactams highlights that substitution at the 4-position with a thiophenyl group is synthetically accessible.

While the direct use of this compound as a catalyst is not yet a major application, its role as a chiral scaffold and synthetic precursor underscores its potential in the broader field of asymmetric synthesis and catalysis.

Structure-Activity Relationship (SAR) Studies in Azetidin-2-one Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. For azetidin-2-one derivatives, extensive SAR studies have been conducted to elucidate the impact of various substituents on their therapeutic effects, which range from antimicrobial and anticancer to antioxidant activities.

The general findings from these studies indicate that the nature and position of substituents on the azetidin-2-one ring are critical determinants of biological activity and potency.

Key SAR Insights for Azetidin-2-one Derivatives:

| Position of Substitution | General Effect on Biological Activity | Examples of Active Substituents |

| N-1 | Influ |

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of 4-(Phenylsulfanyl)azetidin-2-one and its derivatives has traditionally relied on established methods such as the Staudinger cycloaddition. However, the increasing demand for greener and more efficient chemical processes necessitates the development of novel synthetic strategies. Future research in this area is expected to focus on several key aspects:

Catalytic Asymmetric Synthesis : While diastereoselective methods are known, the development of catalytic enantioselective syntheses of this compound remains a significant challenge. The use of chiral catalysts, such as Lewis acids or organocatalysts, could provide a more direct and atom-economical route to enantiopure products, bypassing the need for chiral auxiliaries or resolution steps.

Flow Chemistry : The application of continuous flow technologies can offer significant advantages in terms of safety, scalability, and reaction control for the synthesis of β-lactams. Future work could explore the translation of known batch syntheses of this compound into continuous flow processes, potentially enabling the on-demand production of this key intermediate.

Biocatalysis : The use of enzymes in the synthesis of β-lactams is a growing area of interest. Research into engineered enzymes, such as penicillin G acylase variants, could lead to highly selective and environmentally benign routes to this compound and related structures.

Table 1: Comparison of Synthetic Strategies for this compound

| Synthetic Strategy | Advantages | Challenges |

| Staudinger Cycloaddition | High diastereoselectivity, well-established. | Use of stoichiometric reagents, moderate to good yields. |

| Catalytic Asymmetric Synthesis | Potential for high enantioselectivity, atom economy. | Catalyst design and optimization, substrate scope. |

| Flow Chemistry | Enhanced safety and scalability, precise reaction control. | Initial setup costs, potential for clogging. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability, substrate specificity. |

Exploration of Novel Reactivity Patterns for the Phenylsulfanyl Azetidin-2-one (B1220530) Core

The phenylsulfanyl group at the C4 position of the azetidin-2-one ring imparts unique reactivity to the molecule, making it a valuable synthon for further chemical transformations. Future research is poised to explore new facets of its chemical behavior:

C4-Functionalization : The C-S bond at the C4 position can be a handle for introducing a wide range of functional groups. The development of novel methods for the activation and substitution of the phenylsulfanyl group, for instance, through oxidative or reductive processes, could open up new avenues for the synthesis of diverse β-lactam analogs.

Ring-Opening Reactions : The strained four-membered ring of this compound can undergo various ring-opening reactions to generate valuable acyclic building blocks. Investigating new reagents and conditions for selective N1-C2 or N1-C4 bond cleavage could lead to the synthesis of novel amino acids, peptides, and other nitrogen-containing compounds.

Radical Chemistry : The exploration of radical-mediated reactions involving the azetidin-2-one core is a relatively untapped area. The phenylsulfanyl group could potentially participate in or direct radical transformations, enabling the formation of new carbon-carbon or carbon-heteroatom bonds at or adjacent to the β-lactam ring.

Advanced Computational Predictions for Synthetic Design and Scaffold Optimization

Computational chemistry has become an indispensable tool in modern drug discovery and synthetic planning. For this compound, advanced computational methods can provide valuable insights and guide future research efforts:

Reaction Mechanism and Selectivity : Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of known and novel reactions involving this compound. This understanding can aid in the rational design of catalysts and reaction conditions to improve yields and selectivities.

In Silico Scaffold Hopping : Computational techniques can be used to design new molecular scaffolds that mimic the biological activity of known β-lactam-containing drugs but possess improved pharmacokinetic properties or novel mechanisms of action. Starting from the this compound core, virtual libraries of related compounds can be generated and screened for desired properties.

Prediction of Physicochemical Properties : Quantitative Structure-Activity Relationship (QSAR) and other predictive models can be developed to correlate the structural features of this compound derivatives with their physicochemical properties, such as solubility, stability, and membrane permeability. This can help prioritize the synthesis of compounds with a higher likelihood of success in biological assays.

Integration of this compound into Diverse Chemical Libraries for Probe Discovery

The unique structural and reactive properties of this compound make it an attractive starting point for the construction of diverse chemical libraries for high-throughput screening and chemical probe discovery.

Diversity-Oriented Synthesis (DOS) : By leveraging the various reactive handles on the this compound scaffold (the N-H, the carbonyl group, and the C4-substituent), DOS strategies can be employed to rapidly generate a wide array of structurally diverse molecules. These libraries can then be screened against a variety of biological targets to identify novel hits.

Fragment-Based Drug Discovery (FBDD) : The relatively small and rigid core of this compound makes it a suitable fragment for FBDD campaigns. By identifying weak-binding fragments that interact with a biological target, these can be grown or linked to generate more potent lead compounds.

Development of Covalent Probes : The inherent reactivity of the β-lactam ring can be harnessed to develop covalent chemical probes. By incorporating a this compound moiety into a larger molecule with a specific targeting element, it may be possible to selectively label and study the function of proteins and other biomolecules.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(Phenylsulfanyl)azetidin-2-one, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 4-(phenylsulfonyl)azetidin-2-one with thiol-containing reagents. For instance, alkynylation reactions using pre-formed alkynyllithium reagents (e.g., TMS-acetylene with n-BuLi) at controlled temperatures (-20°C) yield derivatives like 4-((Trimethylsilyl)ethynyl)azetidin-2-one with ~43% efficiency . Optimization involves adjusting stoichiometry, reaction time, and purification techniques (e.g., column chromatography). Monitoring via TLC and spectroscopic validation (IR, NMR) is critical.

Q. How can the structural integrity of this compound derivatives be confirmed post-synthesis?

- Methodological Answer : Use a combination of spectroscopic methods:

- NMR : Analyze chemical shifts for sulfanyl protons (δ ~3.5–4.5 ppm) and azetidinone carbonyl signals (δ ~170–175 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 211.24 for the base compound) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry, as demonstrated for structurally analogous azetidinones .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity in azetidin-2-one derivatives?

- Methodological Answer : For antimicrobial or anticancer screening, use:

- Broth Microdilution (MIC determination against Gram-positive/negative bacteria) .

- MTT Assay (cytotoxicity testing on cancer cell lines like MCF-7 or HeLa) .

- DPPH Radical Scavenging (antioxidant potential) . Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate data to ensure reproducibility.

Advanced Research Questions

Q. How can structure-activity relationships (SARs) guide the design of azetidin-2-one derivatives with enhanced bioactivity?

- Methodological Answer :

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring to enhance antimicrobial activity .

- Heterocyclic Hybridization : Attach 1,3,4-oxadiazole/thiadiazole moieties to improve anticancer potency by modulating π-π stacking with cellular targets .

- Pharmacokinetic Profiling : Use in silico tools (e.g., SwissADME) to predict logP and BBB permeability, followed by in vivo validation in disease models .

Q. What experimental strategies resolve contradictions in biological data between in vitro and in vivo studies?

- Methodological Answer :

- Dose-Response Calibration : Address discrepancies by testing multiple concentrations in vivo (e.g., 10–50 mg/kg in 3xTg-AD mice) .

- Biomarker Analysis : Quantify inflammatory mediators (TNF-α, COX-2) via ELISA or Western blot to correlate behavioral outcomes (e.g., fear memory retrieval) with molecular mechanisms .

- Synaptic Plasticity Assays : Measure LTP in hippocampal slices to validate cognitive improvements observed in Alzheimer’s models .

Q. How can advanced catalytic systems improve the enantioselective synthesis of azetidin-2-one derivatives?

- Methodological Answer :

- Chiral Catalysts : Employ gold(I)-catalyzed cyclization to achieve enantiomeric excess (ee >90%) .

- Flow Chemistry : Enhance reaction control and scalability for intermediates like 4-ethynylazetidin-2-one .

- Kinetic Resolution : Use lipases or transition-metal complexes to separate enantiomers during esterification .

Data Presentation & Validation

Q. What are best practices for presenting raw and processed data in azetidin-2-one research?

- Methodological Answer :

- Raw Data : Include spectral traces (e.g., NMR, HPLC) in supplementary materials. For in vivo studies, provide individual animal data points alongside group means .

- Processed Data : Use tables for IC₅₀ values (with 95% confidence intervals) and heatmaps for SAR trends. Normalize biological assays to vehicle controls .

- Uncertainty Analysis : Report standard deviations and use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.